molecular formula C11H16Cl3N3O B13455795 [(7-chloro-1H-1,3-benzodiazol-2-yl)methyl](2-methoxyethyl)amine dihydrochloride

[(7-chloro-1H-1,3-benzodiazol-2-yl)methyl](2-methoxyethyl)amine dihydrochloride

Cat. No.: B13455795
M. Wt: 312.6 g/mol
InChI Key: QLOWOJOPFBDSPH-UHFFFAOYSA-N
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Description

(7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride typically involves the reaction of 7-chloro-1H-1,3-benzodiazole with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C11H16Cl3N3O

Molecular Weight

312.6 g/mol

IUPAC Name

N-[(4-chloro-1H-benzimidazol-2-yl)methyl]-2-methoxyethanamine;dihydrochloride

InChI

InChI=1S/C11H14ClN3O.2ClH/c1-16-6-5-13-7-10-14-9-4-2-3-8(12)11(9)15-10;;/h2-4,13H,5-7H2,1H3,(H,14,15);2*1H

InChI Key

QLOWOJOPFBDSPH-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=NC2=C(N1)C=CC=C2Cl.Cl.Cl

Origin of Product

United States

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